(-)-Citronellal

概要

説明

(S)-(-)-citronellal is the (3S)-stereoisomer of 3,7-dimethyloct-6-enal (citronellal). It is an enantiomer of a (R)-(+)-citronellal.

(S)-(-)-Citronellal is a natural product found in Salvia officinalis, Citrus reticulata, and other organisms with data available.

生物活性

(-)-Citronellal, a monoterpenoid aldehyde predominantly found in citronella oil, has garnered significant attention for its diverse biological activities. This article presents a comprehensive overview of the biological effects of this compound, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by relevant research findings and case studies.

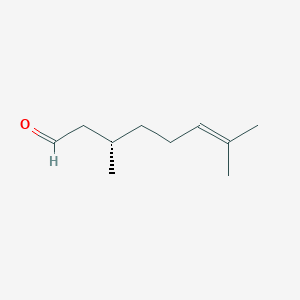

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is primarily derived from plants such as Cymbopogon species and possesses a characteristic lemon-like aroma. Its unique structure contributes to various pharmacological effects.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant potential of this compound. It acts by scavenging free radicals and reducing oxidative stress in biological systems. For instance, one study reported that this compound significantly reduced lipid peroxidation and protein oxidation in liver tissues at a dose of 200 mg/kg, indicating its protective effects against oxidative damage .

Table 1: Antioxidant Effects of this compound

| Study Reference | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Almeida et al. (2001) | 200 | Reduced hepatic lipoperoxidation |

| De Sousa et al. (2006) | 100 | Inhibited oxidative stress markers |

| Lertsatitthanakorn et al. (2006) | 50 | Scavenged DPPH radicals |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects through various mechanisms. It has been shown to inhibit leukocyte migration and reduce edema in animal models. In an experimental setup involving carrageenan-induced inflammation, this compound administration at doses of 100 and 200 mg/kg resulted in a marked decrease in paw edema and inflammatory mediator levels .

Case Study: Carrageenan-Induced Inflammation

In a study assessing the anti-inflammatory effects of this compound:

- Method : Intraperitoneal administration of this compound.

- Results : Significant reduction in leukocyte migration and edema formation compared to control groups .

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. A study utilizing a rotenone-induced Parkinson's disease model demonstrated that oral administration of this compound preserved dopaminergic neurons by reducing oxidative stress and inflammation. Key findings included:

- Increased expression of neuroprotective enzymes such as catalase and superoxide dismutase.

- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β) and apoptotic markers (Bax) .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect |

|---|---|

| Antioxidant Activity | Increased enzyme levels (catalase, SOD) |

| Anti-inflammatory Action | Reduced TNF-α and IL-1β levels |

| Anti-apoptotic Effects | Enhanced Bcl-2 expression |

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties against various pathogens. Studies have reported its efficacy against bacteria, fungi, and parasites. For example, it exhibited significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans at minimal inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 1 | Bactericidal |

| Candida albicans | 0.5 | Fungicidal |

| Haemonchus contortus | >28,000 | Anthelmintic |

科学的研究の応用

Pest Control

1.1 Mosquito Repellency

(-)-Citronellal is widely recognized for its effectiveness as a natural mosquito repellent. Studies indicate that it exhibits notable repellency against species such as Anopheles gambiae and Aedes aegypti. For instance, a study determined that the 50% repellent rate of citronellal against A. gambiae was approximately 4.02 nmol, demonstrating its potential as an alternative to synthetic repellents like DEET . Additionally, formulations containing citronellal derivatives have shown comparable efficacy to synthetic options, providing up to 100% protection for several hours .

1.2 Mechanism of Action

Research has elucidated the molecular mechanisms through which citronellal interacts with mosquito olfactory receptors. Binding studies revealed that citronellal is captured by specific odorant-binding proteins (OBPs) in mosquitoes, facilitating its transmission to olfactory receptors (ORs) responsible for detecting odors . This understanding aids in developing more effective mosquito control strategies.

Antimicrobial Properties

2.1 Efficacy Against Bacterial Biofilms

This compound exhibits significant antimicrobial activity against various bacterial strains, particularly Escherichia coli and Staphylococcus aureus. In vitro studies have shown that citronellal can reduce biofilm formation effectively, achieving up to a 4.4 log CFU mL reduction for E. coli at higher concentrations . The minimum inhibitory concentration (MIC) of citronellal against E. coli has been reported at 37.5 mg mL, indicating its potential as an antimicrobial agent .

2.2 Comparison with Other Compounds

When compared to other phytochemicals like linalool, citronellal's efficacy varies; while it is effective against Gram-negative bacteria like E. coli, it shows lower activity against Gram-positive bacteria such as S. aureus . This differential susceptibility highlights the need for targeted applications in antimicrobial treatments.

Pharmacological Effects

3.1 Anti-inflammatory and Antioxidant Activities

Research has demonstrated that this compound possesses anti-inflammatory and antioxidant properties, making it a candidate for therapeutic applications. Studies have indicated that it can inhibit protein oxidation and reduce inflammatory markers in various biological models . These pharmacological effects suggest potential uses in treating conditions associated with oxidative stress and inflammation.

3.2 Immunotoxicity Considerations

While this compound shows promise in various applications, it is essential to consider its immunotoxicity profile. Research has assessed the effects of different exposure levels on immune responses, indicating that high concentrations may pose risks . Understanding these risks is crucial for safe application in both consumer products and therapeutic contexts.

Summary Table of Applications

特性

IUPAC Name |

(3S)-3,7-dimethyloct-6-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHNMFOYXAPHSD-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC=C(C)C)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044476 | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-05-3 | |

| Record name | (S)-Citronellal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5949-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenal, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(-)-Citronellal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,7-dimethyloct-6-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (-)-citronellal?

A1: this compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and 1H Nuclear Magnetic Resonance (1H NMR) to characterize this compound. [, ]

Q3: How does this compound exert its insecticidal effect?

A3: Research suggests that this compound, along with other compounds like (1S)-(−)-β-pinene, exhibits insecticidal activity primarily through vapor action. [] This suggests that it might target the respiratory system of insects.

Q4: Does this compound interact with any specific molecular targets?

A4: Studies indicate that this compound can directly activate Transient Receptor Potential Ankyrin 1 (TRPA1) channels in Drosophila and Anopheles gambiae mosquitoes. This interaction is isoform-dependent, with higher sensitivity observed for TRPA1(A) isoforms. []

Q5: What are the downstream effects of this compound's interaction with TRPA1 channels?

A5: Activation of TRPA1 channels by this compound in Drosophila leads to a significant enhancement of the feeding-inhibitory effect of N-methylmaleimide (NMM), suggesting its role in feeding suppression. []

Q6: Can this compound be synthesized through biocatalytic pathways?

A6: Yes, researchers have successfully developed a bienzymatic cascade for the production of (R)-citronellal from geraniol, utilizing a copper radical oxidase (CgrAlcOx) and an old yellow enzyme (OYE2). This cascade achieved high conversion (95.1%) and enantiomeric excess (95.9%) for (R)-citronellal. []

Q7: What is the role of this compound in the synthesis of other compounds?

A7: this compound serves as a valuable chiral building block in organic synthesis. It has been utilized as a starting material in the synthesis of various compounds, including:

- The C(17)-C(28) fragment of Didemnaketal B. [, ]

- (-)-Fusarisetin A. [, ]

- The guaiane sesquiterpene (−)-isoguaiene. []

- Leucosceptroids A and B. []

- (±)- and (+)-Sorgolactone. []

Q8: Have any computational studies been conducted on this compound?

A8: Yes, researchers have employed computational chemistry to investigate the interactions of this compound. For instance, semi-empirical AM1 calculations revealed that the energy of (R)-(+)-citronellal on β-DEX 225 stationary phase was lower than that of (S)-(-)-citronellal, offering insights into the enantiomeric separation. []

Q9: How does the structure of this compound influence its toxicity to insects?

A9: Structure-activity relationship studies suggest that structural characteristics of terpenoids, such as the type of functional groups, play a crucial role in determining their toxicity to insects like Blattella germanica. [, ]

Q10: Are there any studies on the stability of this compound under different conditions?

A10: While specific stability studies on this compound were not reported within the provided research, it's important to note that terpenes, in general, can be prone to oxidation and degradation under certain conditions (e.g., exposure to light, heat, and air).

Q11: What is known about the toxicity of this compound?

A11: Research has primarily focused on the insecticidal and antifungal activities of this compound. While some studies [] suggest low theoretical toxicity based on in silico predictions, further research is necessary to fully evaluate its safety profile and potential adverse effects.

Q12: Can microorganisms modify this compound?

A12: Yes, fungi, particularly species from the genera Penicillium and Fusarium, have demonstrated the ability to biotransform this compound. [] For instance, Fusarium species can convert this compound into (S)-citronellol and (S)-citronellic acid. []

Q13: What analytical methods are used to study this compound?

A13: Researchers utilize various analytical techniques for studying this compound, including:

- Gas Chromatography (GC) for separation and analysis. [, , ]

- Mass Spectrometry (MS) for compound identification. [, , , ]

- Enantioselective Gas Chromatography (enantio-GC) to determine enantiomeric ratios. []

Q14: What resources are available for researchers studying this compound?

A14: Researchers benefit from several resources, including:

Q15: What are the potential cross-disciplinary applications of this compound research?

A15: Research on this compound spans multiple disciplines, including:

- Organic Chemistry: For synthesizing complex molecules. [, , , , , ]

- Biotechnology: For developing biocatalytic processes and exploring its use in metabolic engineering. [, , ]

- Pharmacology: For investigating its potential therapeutic applications, particularly its antifungal and insecticidal activities. [, , , , , ]

- Agriculture: As a potential biopesticide for pest control. [, ]

Q16: Does the enantiomeric purity of citronellal affect its biological activity?

A16: Yes, the enantiomers of citronellal can exhibit different biological activities. For instance, (R)-(+)-citronellal demonstrated higher electrophysiological responses in citrus root weevils compared to (S)-(-)-citronellal. [] Additionally, studies on Candida albicans revealed differences in antifungal effects between (R) and (S)-citronellal enantiomers. []

Q17: Are there any known cases of resistance to citronellal in insects?

A17: While specific resistance mechanisms to citronellal haven't been extensively studied, research suggests that its toxicity to Blattella germanica doesn't seem to share common modes of action with other insecticides like acetylcholinesterase inhibitors and pyrethroids. [] This indicates a lower likelihood of cross-resistance.

Q18: What is the role of citronellal in plant defense mechanisms?

A18: Citronellal, as a component of essential oils in plants like citronella and eucalyptus, likely plays a role in their defense mechanisms against herbivores and pathogens. Its insecticidal and antifungal properties contribute to this protective function. [, , ]

Q19: Can citronellal be used in combination with other compounds to enhance its efficacy?

A19: Yes, research shows that citronellal can synergistically enhance the effects of other compounds. For example, in Drosophila, citronellal significantly boosted the feeding-inhibitory effect of the TRPA1 agonist NMM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。